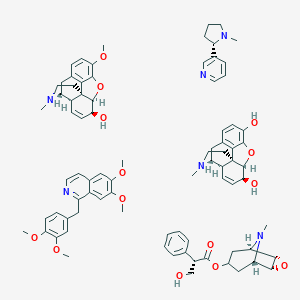
Omnopon-scopolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omnopon-scopolamine, also known as hyoscine hydrobromide, is a chemical compound that is used in scientific research for its unique properties. It is a synthetic derivative of scopolamine, a natural alkaloid found in plants such as Datura and Duboisia. Omnopon-scopolamine is a potent anticholinergic agent that has been used for decades in the field of pharmacology and neuroscience.
Mécanisme D'action
Omnopon-scopolamine exerts its effects by blocking the action of acetylcholine, a neurotransmitter that is involved in various physiological processes, including learning and memory. It binds to muscarinic acetylcholine receptors in the brain and peripheral tissues, inhibiting their activation by acetylcholine. This results in a decrease in cholinergic neurotransmission, which can lead to cognitive impairment, memory deficits, and other physiological effects.
Effets Biochimiques Et Physiologiques
Omnopon-scopolamine has various biochemical and physiological effects, including the inhibition of cholinergic neurotransmission, the induction of cognitive impairment and memory deficits, and the modulation of other neurotransmitters such as dopamine and serotonin. It can also affect various physiological processes, including heart rate, blood pressure, and gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
Omnopon-scopolamine has several advantages for lab experiments, including its potency, selectivity, and reproducibility. It is a well-established and widely used tool for inducing cognitive impairment and memory deficits in animal models. However, it also has some limitations, including its potential toxicity, variability in response, and potential confounding effects on other physiological processes.
Orientations Futures
There are several future directions for the use of Omnopon-scopolamine in scientific research. One area of interest is the study of the underlying mechanisms of cognitive disorders such as Alzheimer's disease, which may involve the dysregulation of cholinergic neurotransmission. Another area of interest is the development of novel drugs that target the cholinergic system for the treatment of cognitive disorders. Additionally, there is a need for further investigation into the potential toxicity and safety of Omnopon-scopolamine, particularly in human subjects.
Méthodes De Synthèse
Omnopon-scopolamine is synthesized from scopolamine, which is extracted from plants such as Datura and Duboisia. The synthesis process involves the reaction of scopolamine with hydrobromic acid, which results in the formation of Omnopon-scopolamine hydrobromide. The purity and yield of the final product depend on the quality of the starting material and the synthesis conditions.
Applications De Recherche Scientifique
Omnopon-scopolamine has been used in scientific research for various purposes, including the study of the nervous system, behavior, and cognition. It is commonly used to induce cognitive impairment and memory deficits in animal models, which can be used to study the underlying mechanisms of cognitive disorders such as Alzheimer's disease. It is also used to study the effects of anticholinergic drugs on the central nervous system and to investigate the role of acetylcholine in learning and memory.
Propriétés
Numéro CAS |
127060-78-0 |
|---|---|
Nom du produit |
Omnopon-scopolamine |
Formule moléculaire |
C82H96N6O14 |
Poids moléculaire |
1389.7 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H21NO4.C17H19NO3.C10H14N2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-6,11-16,19H,7-9H2,1H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;2,4,6,8,10H,3,5,7H2,1H3/t;11-,12+,13-,17-,18-;11?,12-,13-,14+,15+,16-;10-,11+,13-,16-,17-;10-/m.0100/s1 |
Clé InChI |
SOTKRCMQWVSLJZ-MFFVITEXSA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Synonymes |
Omnopon-Scopolamine papaveretum-hyoscine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
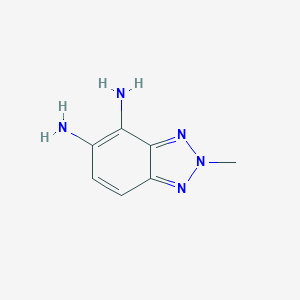
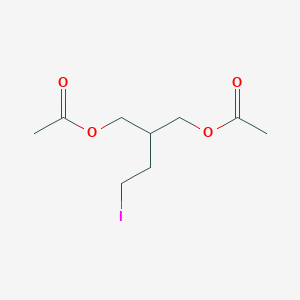

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
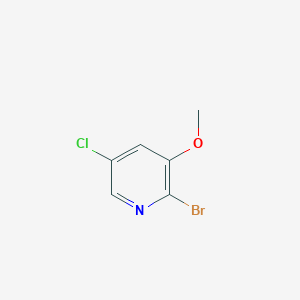
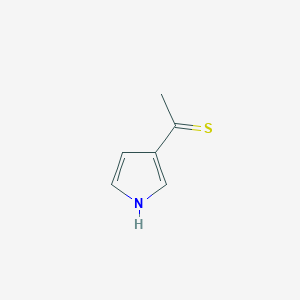
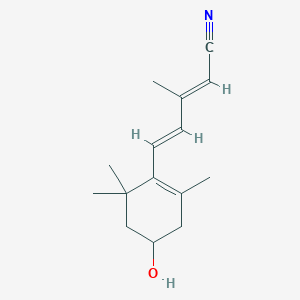
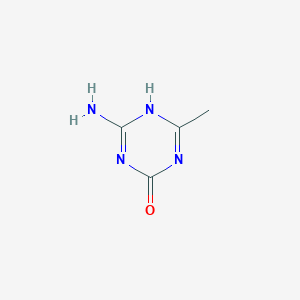
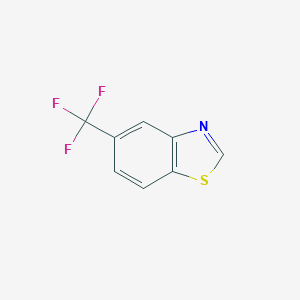
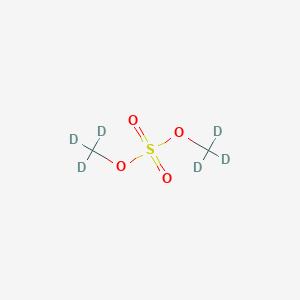

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)